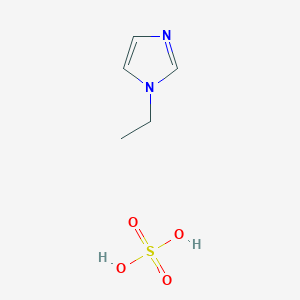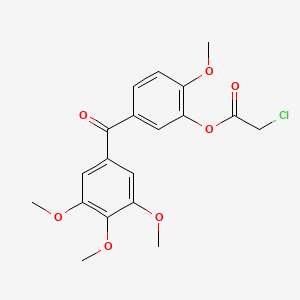
Pentacosanal, 15-methyl-, (15S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosanal, 15-methyl-, (15S)- is a long-chain aldehyde with the molecular formula C26H52O It is a derivative of pentacosanal, characterized by the presence of a methyl group at the 15th carbon position in the (15S) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosanal, 15-methyl-, (15S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid or alcohol.
Oxidation: The fatty acid or alcohol undergoes oxidation to form the corresponding aldehyde.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Pentacosanal, 15-methyl-, (15S)- may involve large-scale oxidation and methylation processes, utilizing continuous flow reactors and advanced purification methods to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosanal, 15-methyl-, (15S)- can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Phosphorus tribromide, thionyl chloride, and other halogenating agents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Pentacosanal, 15-methyl-, (15S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Pentacosanal, 15-methyl-, (15S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as fatty acid synthase and lipoxygenase.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosanal: The parent compound without the methyl group at the 15th position.
Hexacosanal: A similar long-chain aldehyde with one additional carbon atom.
Tetracosanal: A similar long-chain aldehyde with one fewer carbon atom.
Uniqueness
Pentacosanal, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the (15S) configuration, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Pentacosanal, 15-methyl-, (15S)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
647024-95-1 |
|---|---|
Formule moléculaire |
C26H52O |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
(15S)-15-methylpentacosanal |
InChI |
InChI=1S/C26H52O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h25-26H,3-24H2,1-2H3/t26-/m0/s1 |
Clé InChI |
IDRMCJLREBVOCO-SANMLTNESA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC=O |
SMILES canonique |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
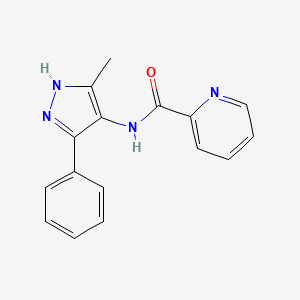
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

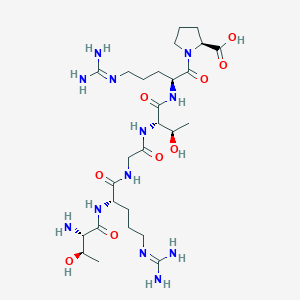
![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)
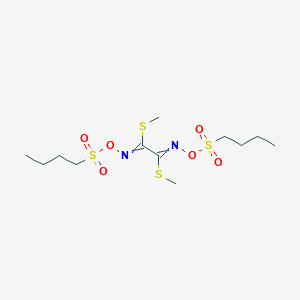
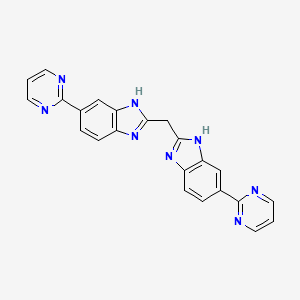
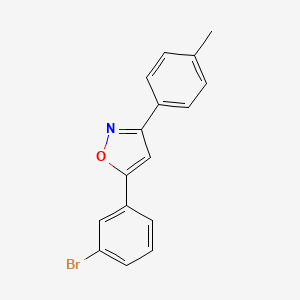
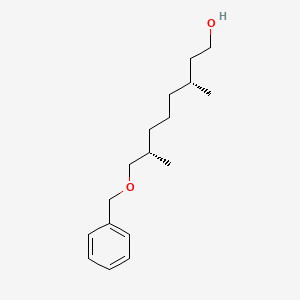
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
